molecular formula C22H18O2 B046328 6,6'-Dimethoxy-2,2'-binaphthalenyl CAS No. 29619-45-2

6,6'-Dimethoxy-2,2'-binaphthalenyl

Cat. No.: B046328
CAS No.: 29619-45-2
M. Wt: 314.4 g/mol
InChI Key: FYVICNOBWLSECU-UHFFFAOYSA-N
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Description

6,6'-Dimethoxy-2,2'-binaphthalenyl, also known as this compound, is a useful research compound. Its molecular formula is C22H18O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408779. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition

Binaphthol derivatives, including those related to "6,6'-Dimethoxy-2,2'-binaphthalenyl," have been applied as novel multitopic receptors for the molecular recognition of amino acid esters within plasticized PVC membranes. These compounds facilitate significant control over the recognition behavior through intermolecular interactions, demonstrating the intricate binding capabilities of binaphthol derivatives in sensor technologies (Kronďák et al., 2001).

Fluorescence Polymer Sensors

Binaphthalene-based polymer sensors have shown remarkable capabilities in the direct and visual detection of fluoride ions (F−), exhibiting significant fluorescence enhancement upon the addition of F− compared to other anions. This property is utilized in creating sensors that can visually detect F− under UV light, highlighting the compound's utility in developing highly sensitive and selective fluorescence-based sensors (Li et al., 2014).

Synthesis of Chiral Phosphoric Acids

The introduction of methoxy groups at the 6,6'-position of the BINOL scaffold has been explored for the synthesis of chiral phosphoric acids. These compounds are significant in asymmetric synthesis, demonstrating the versatility of binaphthalene derivatives in facilitating enantioselective chemical reactions (Wang Zhi-jin, 2014).

Optically Active Wholly Aromatic Polyketones

"this compound" derivatives have been used in the synthesis of optically active wholly aromatic polyketones, which exhibit large specific rotations, excellent thermal resistance, and solubility in organic solvents. These materials highlight the compound's application in creating advanced polymers with specific optical and physical properties (Maeyama et al., 2005).

Coordination Polymers for Enantioselective Sorption

Chiral coordination polymers synthesized using derivatives of "this compound" have demonstrated enantioselective sorption properties. These materials can selectively sorb certain chiral compounds, showcasing the potential of binaphthalene derivatives in creating materials for chiral separation processes (Tanaka et al., 2014).

Safety and Hazards

6,6’-Dimethoxy-2,2’-binaphthalenyl is considered a hazardous compound . For more detailed safety information, please refer to the Safety Data Sheet provided by the manufacturer .

Properties

IUPAC Name

2-methoxy-6-(6-methoxynaphthalen-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-21-9-7-17-11-15(3-5-19(17)13-21)16-4-6-20-14-22(24-2)10-8-18(20)12-16/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVICNOBWLSECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183800
Record name 6,6'-Dimethoxy-2,2'-binaphthalenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29619-45-2
Record name 6,6'-Dimethoxy-2,2'-binaphthalenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029619452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-408779
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6'-Dimethoxy-2,2'-binaphthalenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-DIMETHOXY-2,2'-BINAPHTHYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,6'-DIMETHOXY-2,2'-BINAPHTHALENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQZ1W35X4K
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